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Introduction

The use of human pluripotent stem cells (hPSCs) to generate three-dimensional (3D) cerebral
organoids has revolutionized the study of human brain development and neurological diseases.
These self-organizing structures recapitulate key aspects of early human brain development,
providing an unprecedented in vitro model system. The BR1 cell line is a human pluripotent
stem cell line that has been successfully used to generate cerebral organoids and
subsequently, functional astrocytes. This document provides detailed application notes and
protocols for the use of the BR1 cell line in generating cerebral organoids and for the functional
characterization of their derivatives, particularly astrocytes.

Data Presentation

The functional capacity of astrocytes derived from BR1 cerebral organoids has been
quantitatively assessed and compared to those derived from the commonly used H9 hESC
line. The following tables summarize key findings.

Table 1: Effect of Astrocyte Co-culture on Neuronal Viability
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Number of B-tubulin Il positive neurons
Astrocyte Source

(per field)
Murine Embryonic Fibroblasts (MEFs) ~120
Murine Astrocytes (M. Ast) ~200
BR1-derived Astrocytes ~250
H9-derived Astrocytes ~220

Data presented is an approximate representation based on published charts.

Table 2: Effect of Astrocyte Conditioned Medium on Neurite Outgrowth[1]

Conditioned Medium Source Average Neurite Length (um)
Neurobasal Medium (Control) ~40
BR1 Astrocyte Conditioned Medium ~60
H9 Astrocyte Conditioned Medium ~55

Data presented is an approximate representation based on published charts.

Signaling Pathways

The differentiation of human pluripotent stem cells, such as the BR1 line, into neural lineages
within cerebral organoids is guided by a complex interplay of signaling pathways that mimic
embryonic development. Key pathways include Notch, Wnt, and Sonic Hedgehog (SHH), which
regulate neural stem cell maintenance, proliferation, and fate decisions into neurons and glial

cells, including astrocytes.[2]
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Experimental Protocols

Protocol 1: Generation of Cerebral Organoids from BR1 hPSCs (Adapted General Protocol)

This protocol is a widely used method for generating cerebral organoids and can be adapted
for the BR1 cell line. Optimization may be required.

Workflow:
Workflow for cerebral organoid generation.

Materials:
¢ BR1 human pluripotent stem cells
¢ hPSC culture medium (e.g., mTeSR1)

+ Gentle cell dissociation reagent (e.g., Accutase)
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e DMEM/F12 medium

e N-2 and B-27 supplements

» Non-essential amino acids (NEAA)

e 2-Mercaptoethanol

e ROCK inhibitor (Y-27632)

e Matrigel

o Ultra-low attachment 96-well and 24-well plates

o Orbital shaker

Procedure:

o Embryoid Body (EB) Formation (Day 0):

[¢]

Culture BR1 hPSCs to ~80% confluency.

[¢]

[e]

o

o Neural Induction (Day 5):

Dissociate colonies into a single-cell suspension using Accutase.

Resuspend cells in EB formation medium containing ROCK inhibitor.

Seed 9,000 cells per well into an ultra-low attachment 96-well plate.

o Carefully transfer the formed EBs into a 24-well ultra-low attachment plate containing

neural induction medium.

o Matrigel Embedding and Expansion (Day 10):

o Embed each EB in a droplet of Matrigel on a sheet of Parafilm.

o Allow Matrigel to polymerize at 37°C for 20-30 minutes.
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o Transfer the embedded organoids into a 6-well plate containing expansion medium.

e Organoid Maturation (Day 17 onwards):
o Move the organoids to an orbital shaker to improve nutrient and oxygen exchange.

o Culture in maturation medium, changing the medium every 3-4 days. Organoids can be
maintained for several months.[3][4][5]

Protocol 2: Isolation of Astrocytes from BR1 Cerebral Organoids[6][7]
Workflow:

Workflow for astrocyte isolation from organoids.

Materials:

Cerebral organoids (= 45 days old)

e PBS

Trypsin-EDTA (0.25%)

Astrocyte medium

Coated culture dishes (e.g., Geltrex or Gelatin)

Procedure:

Collect 10-20 mature cerebral organoids.

Wash twice with sterile PBS.

Mechanically dissociate the organoids by pipetting up and down in 1 mL of Trypsin-EDTA.

Incubate at 37°C for 5-10 minutes.

Further triturate with a glass pipette to obtain a single-cell suspension.
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Plate the cell suspension onto a coated 6-well plate in astrocyte medium (Passage 0).
After 4 days, enzymatically detach the cells and re-plate onto a new dish (Passage 1).

Continue to culture and passage the cells. The population will become enriched for
astrocytes, which have a characteristic flat, fibroblast-like morphology. Experiments are
typically performed with Passage 4 astrocytes.[6]

Protocol 3: Astrocyte-Neuron Co-culture Assay[1]

Procedure:

Plate BR1-derived astrocytes (Passage 4) onto coated coverslips to form a monolayer.
Culture embryonic murine cortical neurons on top of the astrocyte monolayer.

After 48 hours of co-culture, fix the cells.

Perform immunocytochemistry for the neuronal marker B-tubulin IlI.

Quantify the number of surviving neurons per field of view using fluorescence microscopy.

Protocol 4: Neurite Outgrowth Assay using Conditioned Medium([1]

Procedure:

Culture BR1-derived astrocytes to confluency.

Replace the medium with fresh neurobasal medium and culture for 48 hours to generate
astrocyte-conditioned medium (ACM).

Culture embryonic murine cortical neurons in the presence of the collected ACM.
After 48 hours, fix and stain the neurons for 3-tubulin I11.

Measure the length of neurites from at least 100 randomly chosen neurons for each
condition.[1]

Protocol 5: Calcium Imaging of Astrocytes[1]
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Procedure:

Plate BR1-derived astrocytes on glass-bottom dishes.

Load the cells with a calcium indicator dye (e.g., Fura-2/AM) for approximately 40 minutes in
a suitable buffer (e.g., Krebs solution).[1]

Continuously perfuse the cells with the buffer during imaging.

Establish a baseline fluorescence reading.

Stimulate the cells with an agonist (e.g., 100 uM ATP) to induce calcium signaling.[1]

Record the changes in intracellular calcium levels over time using a fluorescence
microscope equipped for ratiometric imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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